![molecular formula C11H11Cl2NO4S B2597684 1-[(2,5-Dichlorophenyl)sulfonyl]proline CAS No. 298687-02-2](/img/structure/B2597684.png)
1-[(2,5-Dichlorophenyl)sulfonyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)sulfonyl]proline, commonly referred to as DCPSP, is an organic compound used in a variety of scientific research applications. It is a synthetic compound that was first synthesized in the 1970s and has since been used in a wide range of studies, including biochemical, physiological, and pharmaceutical research. DCPSP is an important tool for scientists, as it is a versatile compound that can be used in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1-[(2,5-Dichlorophenyl)sulfonyl]proline and its derivatives have been utilized in catalytic processes for synthesizing complex organic compounds. For instance, L-proline-catalyzed reactions have been instrumental in the regio- and diastereoselective synthesis of highly substituted thienothiopyrans, involving a one-pot domino sequence of various organic reactions, which led to the creation of multiple C-C bonds and stereocenters (Indumathi, Perumal, & Menéndez, 2010). Additionally, proline catalysis has been employed for the synthesis of 4,5-disubstituted-N-sulfonyl-1,2,3-triazoles, showcasing the method's suitability for a range of compounds and its tolerance for various functional groups (Rajasekar & Anbarasan, 2019).
Synthesis and Characterization
The compound has also been pivotal in the synthesis of complex molecules. Zhu et al. (2005) utilized L-proline-promoted CuI-catalyzed coupling reactions for the synthesis of aryl sulfones, demonstrating the method's compatibility with a wide range of functional groups and its application in producing phenylsulfonyl- and methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005). Moreover, a study by Korkmaz et al. (2022) involved the synthesis, characterization, and molecular docking studies of acetone O-((2,5-dichlorophenyl)sulfonyl) oxime, shedding light on its potential applications and interactions with cholinesterase enzymes (Korkmaz, Rhyman, & Ramasami, 2022).
Chemical and Biological Studies
The derivatives of this compound have been used in various chemical and biological studies. Cremlyn and Cronje (1979) explored chlorohydroxybenzenesulfonyl derivatives for potential herbicidal applications, while Chen et al. (2010) synthesized and tested 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonyl derivatives for their antiviral properties against the tobacco mosaic virus (Cremlyn & Cronje, 1979; Chen et al., 2010). The structural and functional diversity of these compounds highlights their significance in chemical research and potential pharmacological applications.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUWSPVIGNYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

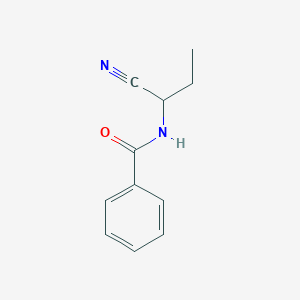
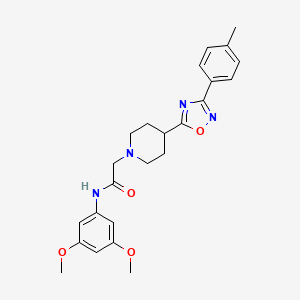
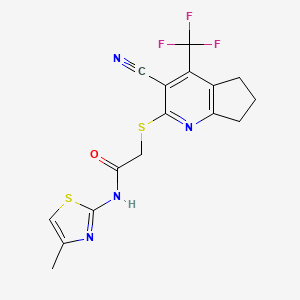
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2597606.png)

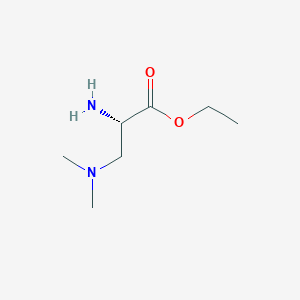
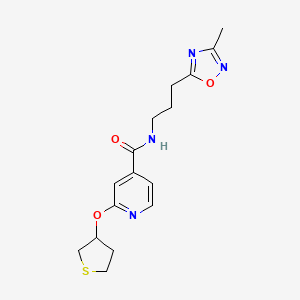
![Ethyl 6-ethyl-2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2597614.png)
![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2597617.png)
![1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2597618.png)
![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)
![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2597624.png)